Azanium;2-(phosphanylmethylamino)acetate

Description

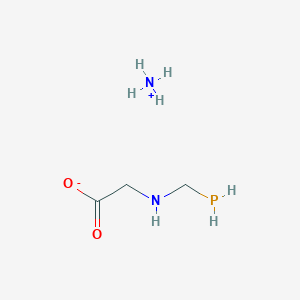

Azanium;2-(phosphanylmethylamino)acetate is an ammonium salt comprising a carboxylate anion functionalized with a phosphanylmethylamino group. While direct literature on this compound is sparse, its crystallographic characterization likely employs software such as SHELX, a widely used tool for small-molecule and macromolecular refinement .

The molecular formula is inferred as C₃H₁₁N₂O₂P (molecular weight: 138.10 g/mol), with the anion featuring a carboxylate group, a secondary amine linked to a phosphanylmethyl (-CH₂PH₂) substituent, and a counterion (NH₄⁺). This structure combines the solubility of ammonium salts with the electron-donating properties of phosphine, distinguishing it from simpler amino acid derivatives.

Properties

Molecular Formula |

C3H11N2O2P |

|---|---|

Molecular Weight |

138.11 g/mol |

IUPAC Name |

azanium;2-(phosphanylmethylamino)acetate |

InChI |

InChI=1S/C3H8NO2P.H3N/c5-3(6)1-4-2-7;/h4H,1-2,7H2,(H,5,6);1H3 |

InChI Key |

OPLWEYYLNLTNQB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[O-])NCP.[NH4+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Molecular Properties

The table below compares Azanium;2-(phosphanylmethylamino)acetate with analogous compounds based on functional groups and molecular properties:

Key Observations:

- Phosphorus vs. Sulfur/Sulfur-Free Groups: The target compound’s phosphanylmethyl group differentiates it from sulfur-containing analogs (e.g., ’s hydrazine-sulfanyl derivative). Phosphine’s stronger σ-donor capability may enhance metal coordination efficiency compared to thioether or ester groups .

- Solubility: The ammonium cation in this compound likely improves aqueous solubility relative to neutral esters like Ethyl 2-(diethylamino)-2-phenylacetate, which is hydrophobic due to its phenyl and long alkyl chain .

- Molecular Weight: The target compound’s lower molecular weight (138.10 g/mol) suggests advantages in diffusion-dependent applications (e.g., catalytic substrates) compared to bulkier analogs.

Structural and Application Context

- Coordination Chemistry: Unlike the hydrazine-based ligand in , which forms stable complexes with transition metals like ruthenium, this compound’s phosphine-amine-carboxylate triad could enable chelation of softer metals (e.g., Pd, Pt) for catalytic cycles .

- Biological Relevance: While pesticides such as buprofezin () rely on thiadiazinone or quinoxaline cores for activity, the target compound’s phosphine group is uncommon in agrochemicals, hinting at niche applications in metal-based therapeutics or enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.